2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide
Description
2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core. Key structural elements include:
- An N-phenylacetamide group at position 2, which may enhance target binding via aromatic stacking or hydrophobic interactions.
This scaffold is structurally analogous to bioactive molecules targeting kinases or GPCRs, though specific therapeutic applications for this compound remain underexplored in the provided evidence .
Properties
IUPAC Name |
2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-14(19-13-6-2-1-3-7-13)12-23-17(25)22-11-8-18-15(16(22)20-23)21-9-4-5-10-21/h1-3,6-8,11H,4-5,9-10,12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMGKOLBWYQXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide typically involves multiple steps, including the construction of the triazolopyrazine core, the introduction of the pyrrolidine ring, and the attachment of the phenylacetamide group. Common synthetic routes may include:
Ring Construction: The triazolopyrazine core can be synthesized through cyclization reactions involving appropriate precursors.
Functionalization: The pyrrolidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Amidation: The phenylacetamide moiety can be attached through amidation reactions using phenylacetic acid derivatives and appropriate coupling reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide has a range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for biochemical studies.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Substituents
- Compound from :
- Structure: 2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide.
- Key Differences:
- 3-Methylpiperidin-1-yl replaces pyrrolidin-1-yl at position 6. The six-membered piperidine ring may alter steric bulk and hydrogen-bonding capacity compared to the five-membered pyrrolidine.
- Implications: The methylsulfanyl group could enhance binding to hydrophobic pockets in target proteins, while the piperidine substituent may modulate selectivity .
Amino and Acrylamide Modifications
- Compound from : Structure: N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide. Key Differences:
- 8-Amino group replaces pyrrolidin-1-yl, introducing a primary amine capable of stronger hydrogen bonding or ionic interactions.
- Acrylamide linker instead of acetamide may enable covalent binding to cysteine residues in target proteins.
Core Heterocycle Modifications
Pyrrolo-Thiazolo-Pyrimidine Analogs
- Compound 8 from :
- Structure: 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
- Key Differences:
- The core is a pyrrolo-thiazolo-pyrimidine system, distinct from the triazolo-pyrazine scaffold.
- Additional 4-methoxyphenyl and thiol groups introduce redox-sensitive and polar functionalities.
Patent-Derived Derivatives with Enhanced Complexity
- Compounds from :
- Examples include derivatives with cyclopentyl , pyrazolyl oxy , and difluoroazetidine moieties.
- Key Features:
- Cyclopentyl and pyrrolidinyl groups optimize steric and electronic properties for target selectivity.
- Difluoroazetidine enhances metabolic stability by reducing susceptibility to oxidative metabolism.
- Implications: These modifications reflect a focus on improving pharmacokinetic profiles and target engagement in drug development .
Biological Activity
The compound 2-[3-oxo-8-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20N6O2
- Molecular Weight : 384.46 g/mol
- CAS Number : 1251654-28-0
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been noted for its potential as an inhibitor of specific enzymes and receptors involved in cancer progression and metabolic processes. The compound's structure suggests it may interact with pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Targeting PI3K/Akt Pathway : The compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers. Inhibition of this pathway can lead to reduced tumor growth in xenograft models .
- Cytotoxic Effects : In vitro studies have shown that similar triazolo-pyrazine compounds can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential .
Enzyme Inhibition
The compound has been identified to potentially inhibit enzymes such as Stearoyl-CoA desaturase (SCD), which plays a role in fatty acid metabolism. Inhibition of SCD leads to a decrease in unsaturated fatty acids, affecting cellular membrane integrity and function, thereby inducing cell death in sensitive cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications. Studies have indicated that:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrrolidine ring | Enhances binding affinity to target enzymes |
| Alteration of the phenyl group | Affects cytotoxicity and selectivity towards cancer cells |
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Study on Breast Cancer Cells : A derivative of the compound was tested on MCF7 breast cancer cells showing a significant reduction in cell viability at concentrations as low as 10 µM .
- Lung Cancer Model : In H460 lung cancer cells, treatment with similar triazolo-pyrazines resulted in a marked decrease in proliferation rates and induced apoptosis through mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
